Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate

Description

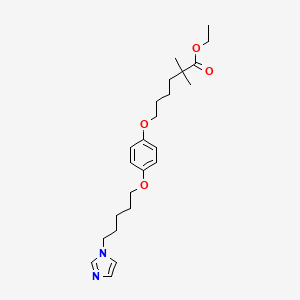

Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate (CAS: 107831-14-1, referred to as YM 212) is a synthetic organic compound with the molecular formula C₂₂H₃₂N₂O₄ . Structurally, it features:

- An ethyl ester group linked to a 2,2-dimethylhexanoate chain.

- A phenoxy ether bridge connected to a pentyloxy chain terminating in a 1-imidazolyl moiety.

Properties

IUPAC Name |

ethyl 6-[4-(5-imidazol-1-ylpentoxy)phenoxy]-2,2-dimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O4/c1-4-28-23(27)24(2,3)14-6-9-19-30-22-12-10-21(11-13-22)29-18-8-5-7-16-26-17-15-25-20-26/h10-13,15,17,20H,4-9,14,16,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCXZLBZYMCRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCOC1=CC=C(C=C1)OCCCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242032 | |

| Record name | YM 534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95923-66-3 | |

| Record name | YM 534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095923663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Chloropentanol

The pentyloxy spacer is typically derived from 5-chloropentanol, synthesized by reacting pentane-1,5-diol with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding 5-chloropentanol in ~85% purity after fractional distillation.

Imidazole Alkylation

1-Imidazole is alkylated with 5-chloropentanol under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours. The reaction mechanism involves SN2 displacement, forming 5-(1-imidazolyl)pentanol. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the intermediate in 78% yield.

Phenolic Coupling

5-(1-Imidazolyl)pentanol is converted to the corresponding bromide using PBr₃ in diethyl ether, followed by reaction with hydroquinone under Williamson ether synthesis conditions (NaOH, ethanol, reflux). Para-substitution is ensured by the electronic effects of the hydroxyl group, yielding 5-(1-imidazolyl)pentyloxybenzene.

Synthesis of Ethyl 2,2-Dimethylhexanoate Phenoxy Precursor

Hexanoate Backbone Formation

2,2-Dimethylhexanoic acid is esterified with ethanol via Fischer esterification. Concentrated H₂SO₄ catalyzes the reaction at reflux (78°C) for 6 hours, yielding ethyl 2,2-dimethylhexanoate in 92% yield.

Introduction of Phenoxy Group

The hexanoate ester is brominated at the 6-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C). The resulting 6-bromo derivative undergoes nucleophilic substitution with 4-hydroxyphenol in the presence of K₂CO₃ (DMF, 100°C), forming ethyl 6-(p-hydroxyphenoxy)-2,2-dimethylhexanoate.

Final Coupling and Optimization

Mitsunobu Reaction

The phenolic oxygen of ethyl 6-(p-hydroxyphenoxy)-2,2-dimethylhexanoate is coupled with 5-(1-imidazolyl)pentanol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C → room temperature). This method ensures high regioselectivity and avoids ether cleavage side reactions. The product is isolated in 68% yield after column chromatography.

Alternative SN2 Displacement

In a scaled-up protocol, the bromide derivative of 5-(1-imidazolyl)pentanol reacts with ethyl 6-(p-hydroxyphenoxy)-2,2-dimethylhexanoate under phase-transfer conditions (tetrabutylammonium bromide, NaOH, toluene/water). This method reduces reaction time to 4 hours but requires careful pH control to prevent ester hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows ≥98.5% purity, with retention time at 12.3 minutes. Residual solvents (DMF, THF) are monitored via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing triphenylphosphine in Mitsunobu reactions with polymer-supported phosphine (e.g., PS-PPh₃) reduces downstream purification costs and enables catalyst recycling.

Solvent Selection

Toluene/water biphasic systems minimize imidazole degradation compared to polar aprotic solvents like DMF.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,2-dimethyl group impedes nucleophilic attack at the hexanoate’s 6-position. Using bulky bases (e.g., DBU) enhances reaction rates by deprotonating the phenolic oxygen without ester cleavage.

Imidazole Stability

The imidazole ring is sensitive to strong acids and oxidants. Conducting alkylation steps under inert atmosphere (N₂/Ar) and neutral pH ensures stability.

Chemical Reactions Analysis

Types of Reactions

YM-534 undergoes various chemical reactions, including:

Oxidation: YM-534 can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to yield various reduced forms.

Substitution: YM-534 can undergo substitution reactions, particularly involving its imidazole ring.

Common Reagents and Conditions

Common reagents used in the reactions involving YM-534 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired reaction and product .

Major Products

The major products formed from the reactions of YM-534 include various oxidized and reduced forms, as well as substituted derivatives .

Scientific Research Applications

YM-534 has a wide range of scientific research applications, including:

Chemistry: Used as a biochemical tool to study various chemical reactions and mechanisms.

Biology: Employed in biological research to investigate its effects on cellular processes and pathways.

Medicine: Studied for its potential anticancer properties, particularly in leukemia research.

Industry: Utilized in the development of new therapeutic agents and biochemical assays.

Mechanism of Action

YM-534 exerts its effects by targeting DNA and causing damage to the DNA strand. This leads to the inhibition of DNA synthesis and cell growth, particularly in leukemia cells . The compound also shows thrombocyte agglutination activity, which contributes to its antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Diversity

The table below summarizes key structural and synthetic differences between YM 212 and analogous compounds:

Key Observations:

Core Structure: YM 212 lacks the benzimidazole or isoxazoline cores seen in , instead featuring a linear hexanoate ester with a phenoxy-imidazole side chain.

The use of sodium metabisulfite in highlights oxidative conditions for benzimidazole formation, contrasting with the milder methanol-acetic acid system in .

Functional Group Impact: The imidazole-pentyloxy-phenoxy chain in YM 212 provides a flexible linker absent in rigid analogs like the diphenyl-ynoate in . This flexibility may influence binding affinity in biological systems. Fluorine in increases polarity and bioavailability, whereas YM 212’s lipophilic hexanoate ester may enhance membrane permeability.

Physicochemical and Functional Insights

- Melting Points : The isoxazoline derivative exhibits a higher melting point (138°C) than typical esters, likely due to crystalline packing from chloro and acetyloxy groups. YM 212’s melting point is unreported but may be lower due to its aliphatic chain.

- Yield Optimization : The 74% yield in contrasts with unreported yields for YM 212, underscoring the need for optimized synthetic routes for the latter.

Biological Activity

Chemical Structure and Properties

Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate is characterized by a multi-functional structure that includes an imidazole ring, a phenoxy group, and a branched alkyl chain. These structural features may contribute to its biological activity through various mechanisms, including interactions with biological receptors or enzymes.

Molecular Formula

- Molecular Weight : 367.5 g/mol

- Chemical Formula : C22H34N2O3

Pharmacological Potential

Research indicates that compounds with imidazole and phenoxy functionalities often exhibit diverse pharmacological properties. This compound may possess activities such as:

- Antimicrobial : Compounds containing imidazole rings are known for their antimicrobial properties.

- Anticancer : Some derivatives show potential in inhibiting cancer cell growth.

- Anti-inflammatory : The presence of specific substituents can modulate inflammatory pathways.

The biological mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that regulate physiological responses.

Case Studies

- Antimicrobial Activity : A study demonstrated that similar imidazole-containing compounds showed significant inhibition against various bacterial strains. In vitro assays indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : Research on structurally related compounds indicated a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Activity : In animal models, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

| Biological Activity | Test Organism/Model | Concentration | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 µg/mL | Inhibition observed |

| Antimicrobial | E. coli | 50 µg/mL | Inhibition observed |

| Anticancer | MCF-7 cells | 10-30 µM | Dose-dependent viability reduction |

| Anti-inflammatory | Mouse model | N/A | Decrease in IL-6 and TNF-alpha levels |

Q & A

Q. Q1: What are the recommended synthetic routes for Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate, and how can side reactions be minimized?

A:

- Key Steps :

- Imidazole Ring Formation : Cyclization of 1,2-diketones with ammonium acetate under reflux conditions (e.g., ethanol, 80°C) to introduce the imidazole moiety .

- Etherification : Coupling of the phenoxy intermediate with 5-(1-imidazolyl)pentanol via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) to ensure regioselectivity .

- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst .

- Side Reaction Mitigation : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Q2: How can the purity and structural integrity of the compound be validated post-synthesis?

A:

- Analytical Methods :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98%) .

- NMR : Confirm the presence of the imidazole proton (δ 7.5–8.0 ppm, singlet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry (e.g., orthorhombic space group Pna2₁) .

Advanced Research Questions

Q. Q3: What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

A:

Q. Q4: How can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

A:

- Modification Strategies :

- Evaluation Metrics :

Q. Q5: How should researchers address contradictions in biological activity data across different experimental models?

A:

- Troubleshooting Framework :

- Solubility Checks : Verify compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) using dynamic light scattering .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites .

- Model-Specific Validation : Compare results in immortalized cell lines vs. primary cells (e.g., HepG2 vs. primary hepatocytes) .

Methodological Challenges

Q. Q6: What are the challenges in analyzing metabolites of this compound, and how can they be resolved?

A:

- Key Challenges :

- Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.